molecular formula C32H46OS4 B12553457 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one CAS No. 194600-11-8

1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one

Cat. No.: B12553457
CAS No.: 194600-11-8
M. Wt: 575.0 g/mol
InChI Key: FOROPPHMUGZIJS-UHFFFAOYSA-N
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Description

1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is a complex organic compound characterized by its unique structure, which includes multiple dithiol groups and a long alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one typically involves the formation of the dithiol groups followed by the incorporation of the alkyne chain. One common method involves the reaction of 1,3-dithiol-2-thione with appropriate alkyne precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for scalability, cost-efficiency, and safety. This could include the use of continuous flow reactors and advanced purification techniques to handle the complex structure of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one can undergo various chemical reactions, including:

    Oxidation: The dithiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break the alkyne bonds, forming alkanes.

    Substitution: The dithiol groups can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiol groups would yield disulfides, while reduction of the alkyne chain would produce alkanes.

Scientific Research Applications

1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one exerts its effects is primarily through its ability to interact with other molecules via its dithiol groups and alkyne chain. These interactions can influence the electronic properties of the compound, making it useful in various applications. The molecular targets and pathways involved include interactions with metal ions and other organic molecules, which can lead to changes in electronic and optical properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiol-2-thione: A simpler compound with similar dithiol groups but lacking the long alkyne chain.

    1,3-Dithiol-2-one: Another related compound with a different functional group at the 2-position.

    1,3-Dithiolane: A compound with a saturated ring structure instead of the alkyne chain.

Uniqueness

1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one is unique due to its combination of dithiol groups and a long alkyne chain, which imparts distinct electronic and optical properties not found in simpler related compounds. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .

Properties

CAS No.

194600-11-8

Molecular Formula

C32H46OS4

Molecular Weight

575.0 g/mol

IUPAC Name

1-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one

InChI

InChI=1S/C32H46OS4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)27-30-28-36-32(37-30)31-34-25-26-35-31/h25-26,28H,2-12,17-24,27H2,1H3

InChI Key

FOROPPHMUGZIJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)CC1=CSC(=C2SC=CS2)S1

Origin of Product

United States

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